molecular formula C13H15N3O5 B2795836 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2320684-35-1

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2795836
CAS No.: 2320684-35-1
M. Wt: 293.279
InChI Key: OZCBIUNAMZZNAM-UHFFFAOYSA-N
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Description

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2320684-35-1) is a synthetic oxalamide derivative of significant interest in medicinal chemistry and oncology research . This complex molecule features a central oxalamide core flanked by a 2,5-dimethylfuran-3-yl hydroxyethyl moiety and an isoxazol-3-yl group, giving it distinct polar properties and potential for hydrogen bonding with biological targets . Its molecular formula is C13H15N3O5 and it has a molecular weight of 293.28 g/mol . The primary research value of this compound lies in its role as a prodrug for targeted cancer therapy. It belongs to a class of oxalic acid diamides that are selectively activated within certain cancer cells by the cytochrome P450 isoform CYP4F11 . Upon metabolic activation, it is converted into a potent inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . Cancer cells rely on SCD for membrane integrity and proliferation, especially in nutrient-poor tumor microenvironments . Inhibiting SCD starves cancer cells of necessary unsaturated fatty acids, leading to cell death. This mechanism of action provides a potential strategy to circumvent the skin toxicity issues associated with systemically active SCD inhibitors, thereby improving the therapeutic index for cancer treatment . This product is intended for research applications in chemistry, biology, and medicine, including use as a building block in organic synthesis, investigation of its mechanism of action, and exploration of its potential in drug discovery and development programs . It is offered in high purity to ensure reliable and reproducible experimental results. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-7-5-9(8(2)21-7)10(17)6-14-12(18)13(19)15-11-3-4-20-16-11/h3-5,10,17H,6H2,1-2H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCBIUNAMZZNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological properties:

  • Furan Ring : The presence of a 2,5-dimethylfuran moiety is significant for its aromatic properties and potential interactions in biological systems.
  • Isoxazole Ring : This heterocyclic structure is known for various pharmacological activities, including anti-inflammatory and analgesic effects.
  • Oxalamide Group : This functional group may influence the compound's ability to interact with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₅
Molecular Weight345.4 g/mol

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and isoxazole rings have shown potential as antimicrobial agents. Studies suggest that they may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties : The isoxazole component is often associated with anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated a series of furan derivatives against various bacterial strains. Results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
  • Anti-inflammatory Activity :
    • Research on isoxazole derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. These compounds inhibited pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses .
  • Neuroprotective Studies :
    • A recent study explored the neuroprotective effects of compounds with furan and isoxazole structures in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing oxidative stress markers .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Furan Derivative :
    • Starting from commercially available 2,5-dimethylfuran, reactions with appropriate electrophiles can yield the desired hydroxylated derivatives.
  • Isoxazole Formation :
    • The isoxazole ring can be synthesized through cyclization reactions involving α-halo ketones and hydroxylamine derivatives.
  • Amide Bond Formation :
    • The final step involves coupling the furan derivative with the isoxazole derivative using standard amide coupling techniques.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound is compared below with key oxalamide and amide derivatives:

Compound Name Key Substituents Applications/Activity Metabolic Stability
Target Compound N1: 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl; N2: Isoxazol-3-yl Hypothetical: Flavoring/Agrochemical Likely rapid metabolism (inferred)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33) Rapid hepatocyte metabolism; no amide hydrolysis
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide N-Heptan-4-yl; Benzo[d][1,3]dioxole-5-carboxamide Flavoring agent Rapid metabolism; no amide hydrolysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N: 2-Hydroxy-1,1-dimethylethyl; Benzoyl: 3-methyl Metal-catalyzed C–H bond functionalization Not reported

Key Observations:

  • Metabolic Pathways : Like S336 and N-(heptan-4-yl)benzodioxole carboxamide, the target compound is expected to undergo rapid hepatic metabolism, primarily via oxidation of alkyl/heterocyclic groups rather than amide bond cleavage .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this oxalamide derivative?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of key intermediates such as the hydroxyethyl-furan and isoxazole-3-amine precursors. Key steps include:

  • Coupling Reactions : Oxalamide bond formation via condensation between activated carbonyl groups (e.g., oxalyl chloride) and amine-functionalized intermediates under inert atmospheres .
  • Hydroxyethyl Group Introduction : Achieved through epoxide ring-opening or nucleophilic substitution, requiring precise pH control (6.5–7.5) and anhydrous solvents (e.g., THF or DCM) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product (>95% purity) .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepSolventTemperature (°C)CatalystYield (%)Reference
Oxalamide CouplingDCM0–5DIPEA65–78
Hydroxyethyl AdditionTHF25–30NaBH₄70–85
Final PurificationMeOH/H₂ON/AHPLC>95

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the 2,5-dimethylfuran and isoxazole rings. For example, the hydroxyl proton appears at δ 4.8–5.2 ppm, while isoxazole protons resonate at δ 8.1–8.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₇N₃O₅: calc. 313.11, obs. 313.09) .
  • HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Table 2: Key NMR Peaks for Structural Analogues

Functional Group¹H NMR (ppm)¹³C NMR (ppm)Reference
2,5-Dimethylfuran2.2 (s, CH₃), 6.1 (s, furan H)110–115 (furan C)
Isoxazole-3-yl8.1–8.3 (m, H)150–155 (C=N)
Oxalamide NH10.7 (s, NH)165–170 (C=O)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxalamide coupling efficiency?

Methodological Answer:

  • Catalyst Screening : Replace DIPEA with DMAP or HOBt to enhance nucleophilicity and reduce side reactions .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states, but monitor for hydrolysis risks .
  • Temperature Gradients : Perform kinetic studies (e.g., 0°C vs. 25°C) to balance reaction rate vs. decomposition .

Case Study : A structurally similar oxalamide achieved 85% yield using DMAP in DMF at 10°C, compared to 65% with DIPEA in DCM .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive)?

Methodological Answer:

  • Assay Variability : Compare MIC values across strains (e.g., S. aureus vs. E. coli) and adjust inoculum size (10⁵–10⁶ CFU/mL) .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., dimethylfuran vs. thiophene) and test derivatives (Table 3) .
  • Cytotoxicity Controls : Use MTT assays to distinguish true antimicrobial activity from nonspecific toxicity .

Q. Table 3: Biological Activity of Analogous Oxalamides

Compound ModificationAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)Reference
2,5-Dimethylfuran derivative8.0 (S. aureus)12.5 (HeLa)
Thiophene-substituted analogue32.0 (E. coli)>50
Isoxazole-morpholine hybridInactive8.2 (MCF-7)

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., HIV protease in ). Key residues (Asp25, Gly27) form hydrogen bonds with the oxalamide carbonyl .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to prioritize derivatives .
  • QSAR Models : Correlate logP values (1.5–3.0) with cellular permeability using MOE or Schrödinger .

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